molecular formula C6H5ClN4 B1278716 6-Chloroimidazo[1,2-b]pyridazin-3-amine CAS No. 166176-45-0

6-Chloroimidazo[1,2-b]pyridazin-3-amine

Cat. No. B1278716
M. Wt: 168.58 g/mol
InChI Key: KZOZHHLJWBETLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloroimidazo[1,2-b]pyridazin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-b]pyridazines, which are heterocyclic compounds containing a fused imidazole and pyridazine ring system. This compound is of interest due to its potential applications in medicinal chemistry and as a building block for various chemical reactions.

Synthesis Analysis

The synthesis of 6-chloroimidazo[1,2-b]pyridazine derivatives has been reported through various methods. One approach involves the treatment of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with alkylamines, using CsF and BnNEt3Cl in DMSO at high temperatures to yield C-6 aminated products with excellent isolated yields . Another method for synthesizing imidazo[1,2-b]pyridazine derivatives includes a one-pot reaction using 3-amino-6-chloropyridazine, cyclopropanecarboxamide, and bromoacetyl bromide, followed by an SNAr reaction with phenols to produce 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives .

Molecular Structure Analysis

The molecular structure of 6-chloroimidazo[1,2-b]pyridazin-3-amine is characterized by the presence of a chloro group at the 6th position of the imidazo[1,2-b]pyridazine ring. This structural feature is crucial for its reactivity and the ability to undergo further chemical transformations. The compound's molecular geometry and electronic distribution can be inferred from related heterocyclic compounds studied through quantum chemical calculations .

Chemical Reactions Analysis

6-Chloroimidazo[1,2-b]pyridazin-3-amine can participate in various chemical reactions due to the presence of reactive sites in its structure. For instance, the chloro group allows for nucleophilic aromatic substitution reactions (SNAr), which are utilized in the synthesis of VEGFR-2 kinase inhibitors . Additionally, the compound can be used as a precursor for the synthesis of other heterocyclic compounds through 1,3-dipolar cycloaddition reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of 6-chloroimidazo[1,2-b]pyridazin-3-amine are not detailed in the provided papers, related compounds exhibit properties that can be extrapolated. For example, the synthesis and properties of thiazolo[3,2-b]pyridazin-4-ium perchlorates suggest that the introduction of different substituents can significantly alter the physical and chemical characteristics of the core structure . The reactivity of the chloro group and the amine functionality in 6-chloroimidazo[1,2-b]pyridazin-3-amine would likely influence its solubility, stability, and potential for further chemical modifications.

Scientific Research Applications

Synthesis and Chemical Properties

6-Chloroimidazo[1,2-b]pyridazin-3-amine serves as a pivotal compound in the synthesis of various derivatives with potential pharmacological activities. Its synthesis and functionalization have been explored in multiple studies:

  • Convergent Synthesis of Derivatives : Ishimoto et al. (2013) developed a convergent and streamlined synthesis of 6-etherified imidazo[1,2-b]pyridazine-2-amine derivatives with potential as vascular endothelial growth factor receptor (VEGFR) 2 kinase inhibitors. This process involves an SNAr reaction of 6-chloroimidazo[1,2-b]pyridazine with phenols, demonstrating its utility in the synthesis of biologically significant compounds (Ishimoto et al., 2013).

  • Microwave-Assisted Synthesis : Akkaoui et al. (2010) reported a direct intermolecular C-H arylation of 6-chloroimidazo[1,2-b]-pyridazine. They utilized a microwave-assisted, one-pot, two-step process involving Suzuki cross-coupling/palladium-catalyzed arylation, highlighting the chemical versatility of 6-chloroimidazo[1,2-b]pyridazine (Akkaoui et al., 2010).

  • Palladium-Catalyzed Cross-Coupling : A study by Akkaoui et al. (2008) focused on the efficient and regioselective functionalization of imidazo[1,2-b]pyridazines via palladium-catalyzed cross-coupling reaction and SNAr. This method allowed the introduction of diverse functional groups into the 6-chloroimidazo[1,2-b]pyridazine framework (Akkaoui et al., 2008).

Potential Biological Activities

6-Chloroimidazo[1,2-b]pyridazin-3-amine derivatives have shown promise in various biological activities:

  • Antimicrobial Activity : Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives containing piperazine ring and imidazo[1,2-b]pyridazine moiety, which were tested for antimicrobial activity against various bacteria, showcasing the potential of 6-chloroimidazo[1,2-b]pyridazine derivatives in antimicrobial applications (Bhatt et al., 2016).

  • Anticonvulsant Activity : Dong et al. (2012) developed 6-substituted-pyrido[3,2-d]pyridazine derivatives, demonstrating potent anticonvulsant activity. This study highlights the therapeutic potential of compounds derived from 6-chloroimidazo[1,2-b]pyridazine in the treatment of seizure disorders (Dong et al., 2012).

  • Antihistaminic and Antiinflammatory Activity : Gyoten et al. (2003) synthesized a series of imidazo[1, 2-b]pyridazines with potent antihistaminic activity and inhibitory effect on eosinophil infiltration, suggesting their potential use in the treatment of allergic reactions and inflammation (Gyoten et al., 2003).

  • Antiviral Activities : Galtier et al. (2003) reported the synthesis of novel 3-aralkylthiomethylimidazo[1,2-b]pyridazines, identifying compounds with potent inhibitory effects on the replication of human cytomegalovirus and varicella-zoster virus, indicating their potential as antiviral agents (Galtier et al., 2003).

Safety And Hazards

6-Chloroimidazo[1,2-b]pyridazin-3-amine is considered hazardous. It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, is harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

6-chloroimidazo[1,2-b]pyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4/c7-4-1-2-6-9-3-5(8)11(6)10-4/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZOZHHLJWBETLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00443655
Record name 6-Chloroimidazo[1,2-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloroimidazo[1,2-b]pyridazin-3-amine

CAS RN

166176-45-0
Record name 6-Chloroimidazo[1,2-b]pyridazin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00443655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 2
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 3
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 4
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 5
6-Chloroimidazo[1,2-b]pyridazin-3-amine
Reactant of Route 6
6-Chloroimidazo[1,2-b]pyridazin-3-amine

Citations

For This Compound
2
Citations
A El Akkaoui, MA Hiebel, A Mouaddib… - Tetrahedron, 2012 - Elsevier
A two-step sequence is reported giving access to diverse 5H-pyrido[2′,1′:2,3]imidazo[4,5-b]indoles and analogues via a Bienaymé multicomponent reaction followed by N-arylation. …
Number of citations: 42 www.sciencedirect.com
A Manikandan, A Sivakumar
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.